Chemical properties and structure of 2-Bromo-5-hydroxynicotinic acid
Chemical properties and structure of 2-Bromo-5-hydroxynicotinic acid
The following technical guide details the chemical properties, synthesis strategies, and reactivity profile of 2-Bromo-5-hydroxynicotinic acid (CAS 1256810-34-0).
Structure, Synthesis, and Application in Medicinal Chemistry
Executive Summary
2-Bromo-5-hydroxynicotinic acid (CAS 1256810-34-0 ) is a trifunctionalized pyridine scaffold utilized primarily in the discovery of HIF prolyl hydroxylase (HIF-PH) inhibitors and kinase modulators. Distinct from its more common regioisomer (5-bromo-2-hydroxynicotinic acid), this molecule offers a unique substitution pattern: a reactive bromine at the C2 position, a carboxylic acid at C3, and a hydroxyl group at C5.
This specific arrangement allows for orthogonal functionalization—enabling the sequential construction of complex pharmacophores. This guide provides a comprehensive analysis of its physicochemical properties, synthetic routes, and reactivity profile.
Chemical Identity & Structural Analysis[1][2][3][4]
Identification
| Property | Detail |
| Chemical Name | 2-Bromo-5-hydroxypyridine-3-carboxylic acid |
| Common Name | 2-Bromo-5-hydroxynicotinic acid |
| CAS Number | 1256810-34-0 |
| Molecular Formula | C₆H₄BrNO₃ |
| Molecular Weight | 217.96 g/mol |
| SMILES | OC1=CN=C(Br)C(C(O)=O)=C1 |
| Appearance | Off-white to pale yellow solid |
Structural Distinction (Critical)
Researchers must distinguish this compound from its tautomeric isomer, 5-bromo-2-hydroxynicotinic acid (CAS 104612-36-4).
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Target Molecule (2-Br, 5-OH): Retains aromatic pyridine character. The hydroxyl group at C5 is phenolic.
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Common Isomer (5-Br, 2-OH): Exists predominantly as the 2-pyridone tautomer.
Electronic Properties
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C2-Bromine: Highly activated for Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-couplings due to the electron-withdrawing nature of the adjacent pyridine nitrogen and the C3-carboxyl group.
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C5-Hydroxyl: Electron-donating group (EDG). It increases electron density at C4 and C6, facilitating electrophilic substitution at these positions if not blocked.
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C3-Carboxyl: Provides a handle for amide coupling or esterification, crucial for improving solubility or attaching solubilizing tails in drug design.
Synthesis & Manufacturing
Due to the specific substitution pattern, direct synthesis is challenging. The most reliable route involves the functionalization of 5-hydroxynicotinic acid or the oxidation of 2-bromo-5-methoxypyridine derivatives.
Primary Synthetic Route (Regioselective Bromination)
This protocol utilizes N-Bromosuccinimide (NBS) to brominate 5-hydroxynicotinic acid. The hydroxyl group directs bromination ortho to itself (positions 4 and 6) or para (position 2). Steric hindrance from the C3-COOH generally disfavors C2 and C4, making C6 the kinetic product. However, under thermodynamic control or specific solvent systems (e.g., DMF/AcOH), the C2-bromo isomer can be isolated.
Step-by-Step Protocol:
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Dissolution: Dissolve 5-hydroxynicotinic acid (1.0 eq) in DMF (0.5 M).
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Bromination: Add NBS (1.05 eq) portion-wise at 0°C to control exotherm.
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Reaction: Stir at room temperature for 12–24 hours. Monitor by LC-MS for the formation of the monobromo species (M+H 218/220).
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Workup: Pour mixture into ice water. Adjust pH to ~3 with 1N HCl.
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Purification: The precipitate often contains a mixture of regioisomers. Recrystallize from Ethanol/Water or purify via reverse-phase chromatography (C18, H₂O/MeCN + 0.1% Formic Acid) to isolate the 2-bromo isomer.
Visualization of Synthesis Logic
Figure 1: Synthetic pathway via direct bromination, highlighting the purification requirement due to regioisomer formation.
Reactivity & Applications in Drug Discovery
The trifunctional nature of 2-Bromo-5-hydroxynicotinic acid makes it an ideal scaffold for Fragment-Based Drug Design (FBDD) .
Reactivity Profile (SAR Map)
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Suzuki-Miyaura Coupling (C2-Br): The C2-Br bond is the most reactive site for Pd-catalyzed coupling, allowing the introduction of aryl or heteroaryl groups.
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Etherification (C5-OH): The phenolic hydroxyl can be alkylated (Williamson ether synthesis) or subjected to Mitsunobu conditions to attach solubilizing chains or target-binding motifs.
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Amide Coupling (C3-COOH): Standard peptide coupling (HATU/EDC) allows the formation of amides, often used to link the core to hinge-binding regions in kinase inhibitors.
Experimental Protocol: Suzuki Coupling at C2
Objective: Coupling of phenylboronic acid to the C2 position.
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Reagents:
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Substrate: 2-Bromo-5-hydroxynicotinic acid (1.0 mmol)
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Boronic Acid: Phenylboronic acid (1.2 mmol)
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Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol)
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Base: K₂CO₃ (3.0 mmol)
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Solvent: 1,4-Dioxane/Water (4:1, 10 mL)
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Procedure:
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Degas solvents with nitrogen for 15 minutes.
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Combine substrate, boronic acid, base, and catalyst in a sealed tube.
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Heat to 90°C for 4 hours.
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Cool to RT, dilute with EtOAc, and acidify aqueous layer to pH 4.
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Extract organic layer, dry over Na₂SO₄, and concentrate.
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Yield Expectation: 60–80% (Note: The free carboxylic acid may require protection as a methyl ester for optimal yields).
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Visualization of Reactivity
Figure 2: Divergent synthesis strategy utilizing the three orthogonal functional handles of the scaffold.
Physical Properties & Handling[5]
| Property | Value (Predicted/Experimental) |
| pKa (Acid) | ~3.5 (Carboxylic acid) |
| pKa (Phenol) | ~8.7 (Hydroxyl) |
| LogP | 0.8 – 1.2 (Low lipophilicity due to polarity) |
| Solubility | Soluble in DMSO, DMF, MeOH. Sparingly soluble in water (unless pH > 9).[1] |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen). Protect from light. |
Safety Considerations:
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GHS Classification: Warning. Causes skin irritation (H315), serious eye irritation (H319), and STOT-SE (H335).
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Handling: Use standard PPE (gloves, goggles, fume hood).[1] Avoid dust formation.[1]
References
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Chemical Identity & Structure
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PubChem Compound Summary for CID 11694041 (Analogous 2-amino-5-bromo-3-hydroxypyridine). National Center for Biotechnology Information. Link
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Synthetic Methodology (Bromination)
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General Pyridine Functionalization
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MilliporeSigma Product Specification: 2-Bromo-4-hydroxynicotinic acid (Isomer comparison).Link
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Medicinal Chemistry Applications
